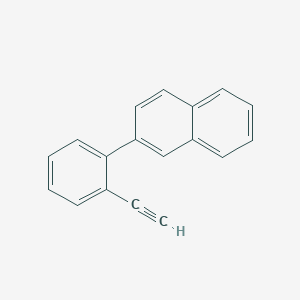
2-(2-Ethynylphenyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethynylphenyl)naphthalene is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethynylphenyl)naphthalene typically involves the coupling of 2-bromonaphthalene with 2-ethynylphenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Ethynylphenyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of ethyl-substituted naphthalene.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(2-Ethynylphenyl)naphthalene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(2-Ethynylphenyl)naphthalene largely depends on its application. In fluorescence studies, the compound’s ethynyl group can enhance conjugation, leading to increased fluorescence intensity. In drug development, its interaction with biological targets would depend on the specific functional groups present and their ability to bind to active sites on enzymes or receptors .
Comparison with Similar Compounds
- 2-Vinylnaphthalene
- 2-Ethenylnaphthalene
- 2-Naphthol
Comparison: 2-(2-Ethynylphenyl)naphthalene is unique due to the presence of the ethynyl group, which imparts distinct electronic properties compared to similar compounds like 2-vinylnaphthalene and 2-ethenylnaphthalene. This structural feature can influence its reactivity and applications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C18H12 |
|---|---|
Molecular Weight |
228.3 g/mol |
IUPAC Name |
2-(2-ethynylphenyl)naphthalene |
InChI |
InChI=1S/C18H12/c1-2-14-7-5-6-10-18(14)17-12-11-15-8-3-4-9-16(15)13-17/h1,3-13H |
InChI Key |
ZIJPKOWAYSQBHL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14122734.png)
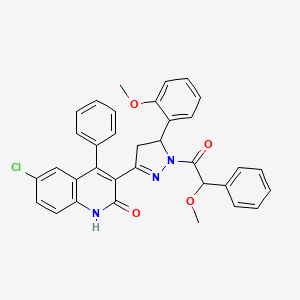

![cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14122748.png)
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14122774.png)


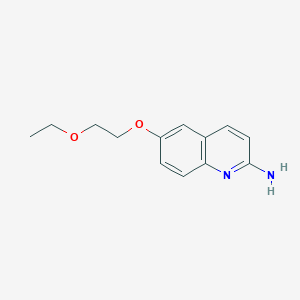
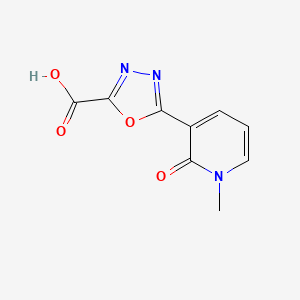
![4-Phenyl-5,6-dihydrobenzo[h]quinoline](/img/structure/B14122799.png)

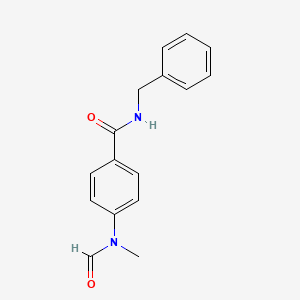
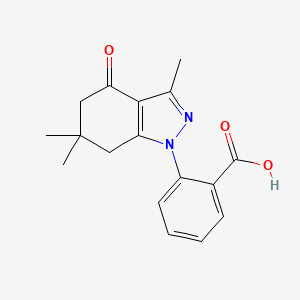
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14122829.png)
